t-Boc-N-amido-PEG3-thiol
Overview
Description
t-Boc-N-amido-PEG3-thiol is a polyethylene glycol derivative containing a tert-butoxycarbonyl-protected amino group and a thiol group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine, while the thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG3-thiol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Polyethylene Glycol Linker Addition: The protected amino group is then reacted with a polyethylene glycol linker, usually through a nucleophilic substitution reaction.
Thiol Group Introduction: The thiol group is introduced by reacting the polyethylene glycol derivative with a thiol-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the polyethylene glycol derivative with the tert-butoxycarbonyl-protected amino group.
Purification: Purification of the intermediate compounds using techniques such as column chromatography.
Final Product Formation: Introduction of the thiol group and final purification to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG3-thiol undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under mild acidic conditions to yield the free amine.
Thiol Reactions: The thiol group can participate in thiol-ene reactions, thiol-disulfide exchange reactions, and metal surface binding.
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid are commonly used for deprotection.
Thiol Reactions: Reagents such as maleimide, ortho-pyridyl disulfide, and vinylsulfone are used for thiol reactions.
Major Products
Free Amine: Obtained after deprotection of the tert-butoxycarbonyl group.
Thiol Conjugates: Formed by reacting the thiol group with maleimide, ortho-pyridyl disulfide, or vinylsulfone.
Scientific Research Applications
t-Boc-N-amido-PEG3-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface coatings.
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG3-thiol involves:
Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, exposing the free amine.
Thiol Reactivity: The thiol group reacts with various functional groups, enabling the formation of stable conjugates with biomolecules or surfaces.
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG3-amine: Contains a tert-butoxycarbonyl-protected amino group and an amine group instead of a thiol group.
t-Boc-N-amido-PEG2-CH2CO2H: Features a carboxyl group instead of a thiol group and has two polyethylene glycol units.
t-Boc-N-amido-dPEG23-amine: Contains a longer polyethylene glycol chain and an amine group.
Uniqueness
t-Boc-N-amido-PEG3-thiol is unique due to its combination of a tert-butoxycarbonyl-protected amino group and a thiol group, which allows for versatile conjugation and surface modification applications. The hydrophilic polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
Biological Activity
t-Boc-N-amido-PEG3-thiol is a specialized compound that belongs to the family of polyethylene glycol (PEG) derivatives. Its unique structure, featuring a tert-butyloxycarbonyl (t-Boc) protecting group linked to an amide and a thiol group, endows it with significant biological activity, particularly in bioconjugation applications. This article explores the biological activity of this compound, including its synthesis, reactivity, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₇NO₅S
- Molecular Weight : 309.4 g/mol
- CAS Number : 1895922-68-5
- Purity : ≥90%
- Solubility : Increased aqueous solubility due to the hydrophilic PEG spacer.
The t-Boc group serves as a protective moiety for the amine, which can be removed under mild acidic conditions, allowing for further functionalization. The thiol group enhances reactivity, making it suitable for conjugation with various biomolecules such as proteins, peptides, and drugs .
1. Bioconjugation Applications
This compound is primarily used in bioconjugation processes. Its thiol group can react with maleimides and other electrophiles to form stable conjugates. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents.
Table 1: Comparison of Similar Compounds
Compound Name | Functional Groups | Unique Features |
---|---|---|
t-Boc-N-amido-PEG3-sulfonic acid | Sulfonic acid, t-Boc | Increased aqueous solubility; versatile coupling options |
t-Boc-N-amido-PEG3-amine | Amine, t-Boc | Directly reactive amine; used in PROTAC synthesis |
t-Boc-N-amido-PEG3-propargyl | Propargyl, t-Boc | Suitable for click chemistry applications |
t-Boc-N-amido-PEG3-acid | Carboxylic acid, t-Boc | Facilitates stable amide bond formation |
The compound's versatility allows it to be utilized in various scientific research applications, including the synthesis of PROTACs (proteolysis-targeting chimeras), which harness the ubiquitin-proteasome system for targeted protein degradation .
Research has demonstrated that this compound can form stable conjugates with biomolecules through its thiol group. The interaction mechanisms involve nucleophilic attack by the thiol on electrophilic centers of target molecules, leading to covalent bond formation. This property is exploited in designing bioconjugates that can effectively deliver therapeutic agents to specific cells or tissues.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound revealed that the compound could be produced with high yields through a multi-step process involving protection of the amine followed by thiolation. Characterization techniques such as NMR and mass spectrometry confirmed the successful incorporation of the desired functional groups .
Case Study 2: Application in Drug Delivery
In another study, researchers utilized this compound as a linker in the development of targeted drug delivery systems. The compound was conjugated to an anticancer drug and demonstrated enhanced solubility and stability in physiological conditions. In vitro assays indicated improved cellular uptake and cytotoxicity against cancer cells compared to free drug formulations .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUSUXTCYNDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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